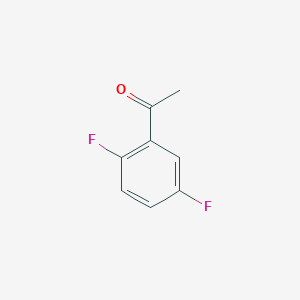

2',5'-Difluoroacetophenone

Descripción

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAFIZUVVWJAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173498 | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-36-8 | |

| Record name | 1-(2,5-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1979-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001979368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,5-Difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 ,5 Difluoroacetophenone

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds like 2',5'-Difluoroacetophenone. The precise placement of the acetyl group on the 1,4-difluorobenzene (B165170) ring requires careful selection of precursors and reaction conditions to avoid the formation of unwanted isomers.

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-difluorobenzene. wikipedia.org This electrophilic aromatic substitution reaction involves treating the fluorinated aromatic precursor with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. google.com

The reaction proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The fluorine atoms on the benzene (B151609) ring are deactivating yet ortho-, para-directing. In the case of 1,4-difluorobenzene, acylation occurs at the position ortho to one of the fluorine atoms, leading to the desired this compound product.

Traditionally, aluminum chloride (AlCl₃) is used as the catalyst. However, a key drawback is that the AlCl₃ forms a stable complex with the ketone product, necessitating its use in stoichiometric or even excess amounts, which generates significant waste during aqueous workup. wikipedia.orglibretexts.org To overcome these limitations, modern research has focused on developing more sustainable catalytic systems. Catalytic amounts of metal triflates, such as hafnium(IV) triflate (Hf(OTf)₄) and ytterbium(III) triflate (Yb(OTf)₃), have been shown to effectively promote the acylation of fluorinated benzenes, offering advantages like easier recovery and reuse. chemistryjournals.net

| Catalyst System | Aromatic Precursor | Acetylating Agent | Conditions | Yield | Reference |

| AlCl₃ (stoichiometric) | 1,4-Difluorobenzene | Acetyl Chloride | CS₂, reflux | Good | wikipedia.orggoogle.com |

| Hf(OTf)₄ (catalytic) | Fluorobenzene (B45895) | Acetic Anhydride | LiClO₄ - MeNO₂, 50°C | Good | chemistryjournals.net |

| Yb(OTf)₃ (catalytic) | Anisole (activated model) | Acetic Anhydride | MeNO₂, 50°C | 93% | chemistryjournals.net |

While less direct than Friedel-Crafts acylation, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for constructing the this compound scaffold, particularly when introducing fluorine atoms onto a pre-functionalized ring. The SNAr mechanism requires an aromatic ring activated by potent electron-withdrawing groups (such as a nitro group) and a good leaving group (typically a halogen). masterorganicchemistry.com

A plausible, albeit multi-step, synthetic route could involve a starting material like 2-chloro-5-nitroacetophenone. The chlorine atom, activated by the ortho- and para-directing nitro group, could be displaced by a fluoride (B91410) ion using a nucleophilic fluorine source like potassium fluoride. Subsequently, the nitro group could be reduced to an amine, followed by a Balz-Schiemann reaction (diazotization and subsequent thermal decomposition of the tetrafluoroborate (B81430) salt) to introduce the second fluorine atom.

This strategy is generally more complex and lower-yielding for this specific target compared to the Friedel-Crafts approach. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, meaning fluoride is the best leaving group, which can complicate selective displacement reactions on polyhalogenated aromatics. masterorganicchemistry.comnih.gov

Once this compound is synthesized, it can serve as a precursor for α-substituted analogues through halogenation at the alpha-carbon of the ketone. This reaction is a fundamental transformation for creating valuable synthetic intermediates. nih.gov The methodology can be controlled to achieve different outcomes based on the reaction conditions. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The introduction of the first halogen atom deactivates the carbonyl oxygen, making subsequent protonation and enol formation less favorable. This typically results in selective mono-halogenation at the α-position. wikipedia.orglibretexts.org

In contrast, base-promoted halogenation occurs via an enolate intermediate. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, making subsequent deprotonation and halogenation more rapid. libretexts.org This often leads to polyhalogenation. For methyl ketones like this compound, this can proceed to the formation of a trihalomethyl ketone, which can then undergo the haloform reaction to yield a carboxylic acid. libretexts.org

| Reaction Type | Conditions | Halogenating Agent | Typical Product | Reference |

| Acid-Catalyzed | Acetic Acid | Br₂ | α-Bromo-2',5'-difluoroacetophenone | wikipedia.org |

| Base-Promoted | NaOH (aq) | I₂ (excess) | 2,5-Difluorobenzoic acid + Iodoform | libretexts.org |

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org These benefits are particularly relevant for potentially hazardous or highly exothermic reactions like Friedel-Crafts acylation.

A multi-step flow process for this compound synthesis can be envisioned where streams of 1,4-difluorobenzene and an acetylating agent are continuously mixed with a Lewis acid catalyst in a microreactor. umontreal.ca The high surface-area-to-volume ratio of the reactor allows for efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaways. The short residence times can lead to higher productivity and selectivity. researchgate.net

Following the acylation, the product stream could be directed into a subsequent module for in-line quenching or purification. Further, a second reaction, such as α-halogenation, could be integrated sequentially. This "end-to-end" synthesis minimizes manual handling of intermediates and can significantly streamline the production of derivatives. rsc.org

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts for organic reactions. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds and traditional catalysts. researchgate.net

In the context of this compound synthesis, acidic ionic liquids, such as those based on chloroaluminates, can function as both the solvent and the catalyst for the Friedel-Crafts acylation reaction. This approach can lead to enhanced reaction rates and selectivities compared to conventional methods. A significant advantage is the potential for catalyst recycling; after the reaction, the organic product can be extracted, and the ionic liquid phase can be recovered and reused for subsequent batches, drastically reducing waste. dicp.ac.cn

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key strategies include the replacement of hazardous reagents and solvents, the use of catalytic rather than stoichiometric reagents, and the improvement of energy efficiency. innoget.com

A major focus has been on developing alternatives to the traditional Friedel-Crafts acylation using stoichiometric AlCl₃. The use of recyclable, solid acid catalysts or catalytic amounts of water-tolerant Lewis acids like lanthanide triflates significantly reduces the generation of corrosive and toxic waste streams. chemistryjournals.net Furthermore, employing ionic liquids as recyclable catalysts and solvents aligns with green chemistry goals. dicp.ac.cn

Solvent Selection and Minimization in Synthesis Pathways

The choice of solvent is a critical factor in the synthesis of this compound, influencing reaction rates, yields, and the environmental impact of the process. Traditional Friedel-Crafts acylation, a common method for synthesizing aryl ketones, often employs halogenated solvents like dichloromethane (B109758) (DCM) or excess aromatic substrate as the solvent. However, growing environmental and safety concerns have prompted a shift towards greener alternatives. whiterose.ac.ukrsc.orgtext2fa.ir

The principles of green chemistry advocate for the use of solvents that are less toxic, derived from renewable resources, and easily recyclable. sigmaaldrich.com For the synthesis of fluorinated acetophenones, research has explored the use of more benign solvents. One approach involves using an excess of the 1,4-difluorobenzene reactant to also serve as the solvent, which simplifies the reaction mixture and reduces the need for an additional solvent. google.com This method, however, requires efficient recovery and recycling of the unreacted starting material to be economically and environmentally viable.

Efforts are also being made to replace conventional solvents with those that have a better environmental, health, and safety (EHS) profile. whiterose.ac.uk Solvents are evaluated based on factors such as toxicity, flammability, and biodegradability.

Below is a table comparing traditional and greener solvents that could be considered for the synthesis of this compound, based on general green chemistry guidelines.

| Solvent Class | Traditional Solvent | Greener Alternative | Key Considerations |

| Halogenated | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is derived from renewable resources and has a better EHS profile. merckmillipore.com |

| Aromatic | Benzene, Toluene | Anisole, p-Cymene | Greener alternatives are less toxic and have higher boiling points, reducing volatility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME) | CPME has a higher boiling point and a narrower explosion range than many common ethers. merckmillipore.com |

| Aprotic Dipolar | N,N-Dimethylformamide (DMF) | Cyrene™ | Cyrene™ is a bio-based solvent alternative to reprotoxic solvents like DMF. sigmaaldrich.com |

Minimizing solvent use altogether is another key strategy. Solvent-free reaction conditions, where feasible, represent an ideal scenario from a green chemistry perspective. rsc.org

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. The traditional synthesis of this compound via Friedel-Crafts acylation using a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃) typically has a low atom economy. This is because the catalyst is consumed in the reaction and generates a significant amount of waste during workup.

The E-Factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to quantify the environmental impact of a chemical process. libretexts.orglibretexts.orgera-environmental.comsheldon.nl For fine chemicals and pharmaceuticals, E-Factors can be quite high, often ranging from 5 to over 100, indicating substantial waste generation. libretexts.orgresearchgate.net

Strategies to improve atom economy and reduce waste in the synthesis of this compound include:

Catalytic Processes: Employing catalytic rather than stoichiometric amounts of reagents significantly improves atom economy. For instance, using catalytic amounts of a reusable solid acid catalyst for Friedel-Crafts acylation reduces the waste generated from the catalyst. chemistryjournals.netresearchgate.net

Reaction Design: Choosing reaction pathways that minimize the formation of byproducts is crucial. Addition reactions, for example, have a 100% atom economy in theory. scranton.edu

Recycling: Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts can drastically reduce the E-Factor. nih.gov

The table below illustrates a theoretical comparison of atom economy for different synthetic approaches to a generic acetophenone (B1666503).

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Stoichiometric Friedel-Crafts | Benzene, Acetyl Chloride, AlCl₃ | Acetophenone | HCl, AlCl₃ complex | Low |

| Catalytic Friedel-Crafts | Benzene, Acetic Anhydride | Acetophenone | Acetic Acid | Higher |

| Rearrangement Reaction | Substituted Styrene (B11656) Oxide | Phenylacetaldehyde | None | 100% |

The green synthesis of ibuprofen (B1674241) provides a practical example of how redesigning a synthesis can dramatically improve atom economy from 40% in the traditional route to 77% in a newer, more streamlined process. monash.edu Similar principles can be applied to the synthesis of this compound to enhance its sustainability.

Catalytic Approaches for Improved Efficiency and Selectivity

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to improved efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalytic methods are primarily focused on the Friedel-Crafts acylation of 1,4-difluorobenzene. The use of catalytic systems aims to overcome the limitations of traditional stoichiometric Lewis acids.

A variety of catalysts have been investigated for the acylation of aromatic compounds, including fluorobenzene derivatives:

Lanthanide Triflates: Catalysts such as Ytterbium triflate (Yb(OTf)₃) have been shown to be effective for the Friedel-Crafts acylation of substituted benzenes. chemistryjournals.net These catalysts can often be recovered and reused, which is advantageous for both economic and environmental reasons. chemistryjournals.net

Hafnium and Zirconium Catalysts: Hafnium triflate (Hf(OTf)₄), sometimes in combination with trifluoromethanesulfonic acid, has been used to catalyze the acylation of unactivated benzenes like fluorobenzene. chemistryjournals.net

Solid Acid Catalysts: Zeolites and other solid acids are being explored as heterogeneous catalysts for Friedel-Crafts reactions. researchgate.netgoogle.com These catalysts offer the significant advantage of being easily separated from the reaction mixture, simplifying purification and enabling their reuse. google.com

Bismuth Triflates: Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) is another catalyst that has shown high yields in the acylation of both activated and deactivated benzenes. researchgate.net

The table below summarizes various catalytic systems used for the acylation of fluorobenzene, a reaction analogous to the synthesis of this compound.

| Catalyst System | Substrate | Acylating Agent | Yield (%) | Reference |

| Yb(OTf)₃ | Anisole | Acetic Anhydride | 93 | chemistryjournals.net |

| Hf(OTf)₄ / TfOH | Fluorobenzene | Benzoyl Chloride | Good | chemistryjournals.net |

| La(OTf)₃ / TfOH | Fluorobenzene | Benzoyl Chloride | 87 | researchgate.net |

| Bi(OTf)₃ | Fluorobenzene | Not Specified | High | researchgate.net |

| Dendrimer Scandium Trifluoromethanesulfonate Resin | Fluorobenzene | Acid Anhydride/Acyl Halide | Not Specified | google.com |

The choice of catalyst can also influence the regioselectivity of the acylation, which is crucial for obtaining the desired 2',5'-isomer over other possibilities.

Continuous Flow Reactor Systems for Industrial Scale Production

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. google.comepo.orggoogle.com These benefits include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. epo.orgnih.gov

For the synthesis of acetophenone derivatives, continuous flow reactors can be particularly advantageous, especially for reactions that are highly exothermic or involve hazardous intermediates. epo.org The nitration of acetophenone, for instance, is a highly exothermic reaction that can be controlled more effectively in a continuous flow setup.

A continuous flow process for the synthesis of α-halo ketones, which are structurally related to derivatives of this compound, has been developed. acs.org This process involves the in-situ generation of diazomethane (B1218177) in a tube-in-tube reactor, a method that significantly improves the safety of handling this hazardous reagent. acs.org The subsequent reaction to form the α-halo ketone proceeds in a continuous stream, allowing for the synthesis of significant quantities of the product in a relatively short time. acs.org

The table below outlines the key parameters of a continuous flow synthesis of an α-chloro ketone from an N-protected amino acid.

| Parameter | Value |

| Starting Material | N-protected amino acid |

| Key Reagent | Diazomethane (generated in-situ) |

| Reactor Type | Tubular and Tube-in-Tube |

| Residence Time | 0.5 min (for one step) |

| Temperature | 20 °C |

| Yield | 87% (overall) |

| Throughput | 1.84 g in ~4.5 h |

This example demonstrates the potential of continuous flow technology to enable the safe and efficient large-scale production of complex molecules like derivatives of this compound.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can profoundly influence its biological activity. Advanced synthetic methodologies now allow for a high degree of control over the stereochemical outcome of reactions.

Enantioselective Catalytic Methods for Chiral α-Fluorinated Ketones

The introduction of a fluorine atom at the α-position of a ketone creates a stereocenter. Enantioselective catalysis provides a direct route to optically active α-fluorinated ketones. Organocatalysis has emerged as a particularly powerful tool for this transformation. nih.govacs.orgprinceton.edu

Chiral primary amines derived from Cinchona alkaloids have been successfully employed as catalysts for the enantioselective α-fluorination of cyclic ketones using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). acs.orgfigshare.com These catalysts operate via an enamine activation mechanism, where the chiral catalyst controls the facial selectivity of the fluorination step. acs.org

Key features of these organocatalytic systems include:

High Enantioselectivity: Excellent levels of enantiomeric excess (ee) have been achieved for a variety of ketone substrates. acs.org

Broad Substrate Scope: The methodology has been applied to a range of carbo- and heterocyclic ketones. princeton.edu

Diastereo-, Regio-, and Chemoselectivity: In addition to enantiocontrol, these catalytic systems can also provide high levels of control over other aspects of selectivity. acs.org

The table below presents representative results for the enantioselective α-fluorination of cyclic ketones using a chiral primary amine catalyst.

| Ketone Substrate | Catalyst Loading (mol%) | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cyclohexanone | 20 | NFSI | Not Specified | 85 | 96 |

| 4-tert-Butylcyclohexanone | 20 | NFSI | Not Specified | 87 | 99 |

| (R)-3-Methylcyclohexanone | 20 | NFSI | Not Specified | 69 | 99 (99:1 dr) |

While this methodology has been highly successful for cyclic ketones, its application to acyclic ketones has been more challenging, often resulting in lower yields and enantioselectivities. acs.org Further development in catalyst design is ongoing to address this limitation. acs.orgacs.orgnih.gov

Diastereoselective Control in Functionalization Reactions

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective control involves directing the reaction to favor the formation of one diastereomer over the other. For derivatives of this compound, functionalization at the α-position of the ketone is a common strategy where diastereocontrol is crucial.

α-Halo ketones are versatile intermediates in organic synthesis, and their reactions can be controlled to achieve high diastereoselectivity. nih.govwikipedia.orgwikipedia.orgnih.gov For example, the Mukaiyama aldol (B89426) reaction of α-fluoroketones with aldehydes can proceed with high diastereoselectivity to produce anti-β-siloxy-α-haloketones. nih.gov This reaction allows for the construction of complex molecular architectures with multiple contiguous stereocenters. nih.gov

The inherent reactivity of the α-carbon in α-halo ketones, influenced by the electron-withdrawing nature of both the carbonyl group and the halogen, makes it a key site for stereocontrolled bond formation. nih.gov The choice of reagents, catalysts, and reaction conditions all play a critical role in determining the diastereomeric outcome of these functionalization reactions.

The table below provides a conceptual overview of factors influencing diastereoselectivity in the functionalization of a chiral α-substituted ketone.

| Reaction Type | Key Factors Influencing Diastereoselectivity | Potential Outcome |

| Aldol Reaction | Choice of Lewis acid, solvent, temperature | Predominantly syn or anti aldol adduct |

| Reduction of Carbonyl | Steric hindrance of reducing agent, chelation control | Formation of syn or anti diol |

| Nucleophilic Addition to Carbonyl | Nature of the nucleophile, presence of chiral auxiliaries | Control over the configuration of the newly formed stereocenter |

By carefully selecting these parameters, synthetic chemists can guide the reaction towards the desired diastereomer, which is essential for the synthesis of complex and biologically active molecules derived from this compound.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound is crucial for a variety of applications, including in-depth mechanistic studies of chemical reactions, metabolic pathway analysis, and as internal standards for quantitative mass spectrometry. Methodologies primarily focus on the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) at specific molecular positions.

Deuterium Labeling:

Deuterium can be introduced into the this compound molecule at either the acetyl group or the aromatic ring through hydrogen-deuterium exchange reactions.

One common method for α-deuteration of the acetyl group involves the use of a catalyst in the presence of a deuterium source like deuterium oxide (D₂O). For instance, a Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the α-deuteration of various bioactive carbonyl compounds. nih.gov This approach proceeds through the formation of a boron-enolate intermediate, which is then deuterated by in situ generated D₂O⁺–H. nih.gov While not specifically reported for this compound, this method has proven effective for a range of ketones, suggesting its potential applicability.

Catalytic systems using transition metals are also employed for selective deuteration. Ruthenium-catalyzed C-H activation offers a powerful tool for hydrogen isotope exchange in aromatic carbonyl compounds. researchgate.net By forming a transient directing group in situ with an amine additive, this method can achieve a high degree of deuteration at both the α-carbonyl and aromatic ortho-positions. researchgate.net The use of deuterium oxide as a cost-effective deuterium source makes this an attractive option. researchgate.net For this compound, this could potentially lead to the incorporation of deuterium at the methyl group and the C6' position.

The following table summarizes representative conditions for deuterium labeling of aromatic ketones, which could be adapted for this compound.

| Labeling Position | Catalyst/Reagent | Deuterium Source | Solvent | Temperature (°C) | Isotopic Purity (%) | Reference |

| α-Acetyl | B(C₆F₅)₃ | D₂O | Dichloroethane | 80 | >98 | nih.gov |

| α-Acetyl & ortho-Aryl | [RuCl₂(p-cymene)]₂ / Amine | D₂O | 1,4-Dioxane | 100 | High | researchgate.net |

Carbon-13 Labeling:

Introducing carbon-13 into the this compound structure typically requires the use of a ¹³C-labeled precursor in a synthetic route. The most common positions for labeling are the carbonyl carbon and the methyl carbon of the acetyl group.

A general approach for synthesizing ¹³C-labeled acetophenone derivatives involves the use of ¹³C-labeled methyl iodide (¹³CH₃I or CH₃¹³I) or ¹³C-labeled acetyl chloride ([¹³C]acetyl chloride). For example, an isotope-labeled acetophenone compound can be synthesized via a cross-coupling reaction with labeled methyl iodide. google.com Alternatively, Friedel-Crafts acylation of 1,4-difluorobenzene with [1-¹³C]acetyl chloride or [2-¹³C]acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield this compound labeled at the carbonyl or methyl position, respectively.

The synthesis of the required labeled precursors, such as ¹³C-labeled acetic acid, is a critical first step. nih.gov These precursors can then be converted into the necessary acylating agents. The table below outlines a plausible synthetic strategy for ¹³C-labeling of this compound.

| Labeled Precursor | Reagent | Reaction Type | Labeled Position | Expected Yield (%) | Reference |

| [1-¹³C]Acetyl Chloride | 1,4-Difluorobenzene, AlCl₃ | Friedel-Crafts Acylation | Carbonyl Carbon | Moderate to High | imist.ma |

| [2-¹³C]Acetyl Chloride | 1,4-Difluorobenzene, AlCl₃ | Friedel-Crafts Acylation | Methyl Carbon | Moderate to High | imist.ma |

| ¹³CH₃I | Acyl Silicon Compound | Cross-coupling | Methyl Carbon | High | google.com |

The successful synthesis and purification of these isotopically labeled compounds are confirmed using analytical techniques such as mass spectrometry, to verify the mass shift due to the incorporated isotope, and nuclear magnetic resonance (NMR) spectroscopy, which provides detailed structural information and confirms the position of the label. nih.gov

Reaction Chemistry and Mechanistic Investigations of 2 ,5 Difluoroacetophenone

Electrophilic and Nucleophilic Reactivity of the Carbonyl Center

The carbonyl group in 2',5'-Difluoroacetophenone is a key functional group, exhibiting typical electrophilic and nucleophilic reactivity. The carbon atom of the carbonyl is sp2 hybridized and electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

While this compound is often the product of a Friedel-Crafts acylation reaction, its core structure is utilized in further synthetic transformations that can be conceptually linked to acylation. The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and introducing an acyl group onto an aromatic ring. mdpi.comnih.gov In this context, 1,4-difluorobenzene (B165170) reacts with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield this compound.

Once formed, this ketone can serve as a building block. For instance, its derivatives can undergo intramolecular acylation-type reactions to form heterocyclic systems, a key strategy in the synthesis of complex molecules and pharmaceutical agents. mdpi.com

The electrophilic carbonyl carbon of this compound is a prime target for various nucleophilic addition reactions. libretexts.orgyoutube.com These reactions are fundamental for carbon-carbon bond formation.

Aldol-type Reactions: this compound can participate in base-catalyzed crossed Aldol (B89426) condensations with aldehydes that lack α-hydrogens, such as benzaldehyde. wikipedia.orgyoutube.comyoutube.com In this reaction, a base abstracts an α-proton from the methyl group of this compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde partner. The resulting β-hydroxy ketone (a ketol) can subsequently undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting ketones into alkenes with a defined double bond position. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com this compound can be reacted with a phosphonium (B103445) ylide (Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to synthesize the corresponding 2,5-difluorostyrene (B1370312) derivative. chemicalbook.comsigmaaldrich.com The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which collapses to a four-membered oxaphosphetane ring. libretexts.orglibretexts.org This intermediate then decomposes to form the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. libretexts.orgorganic-chemistry.org

Reformatsky-type Reactions: The Reformatsky reaction involves the reaction of an α-halo ester with a ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgnih.gov When this compound is treated with an α-halo ester (e.g., ethyl bromoacetate) and zinc, an organozinc reagent, known as a Reformatsky enolate, is formed in situ. organic-chemistry.org This enolate, being less reactive than Grignard reagents or lithium enolates, selectively adds to the ketone carbonyl without reacting with the ester group. wikipedia.org Subsequent acidic workup yields the corresponding β-hydroxy ester.

| Reaction Type | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Aldol Condensation | This compound, Aldehyde (e.g., Benzaldehyde), Base | Enolate | α,β-Unsaturated Ketone (Chalcone) |

| Wittig Reaction | This compound, Phosphonium Ylide (e.g., Ph₃P=CH₂) | Oxaphosphetane | Alkene (Styrene derivative) |

| Reformatsky Reaction | This compound, α-Halo Ester, Zinc | Organozinc Enolate | β-Hydroxy Ester |

Reactivity of the Aromatic Ring System

The fluorine and acetyl substituents on the aromatic ring of this compound govern its reactivity towards electrophilic substitution and its utility in cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. minia.edu.egchemistrytalk.org The mechanism involves an initial attack by the aromatic π-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commakingmolecules.com

In this compound, the substituents influence both the rate and regioselectivity of the reaction.

Directing Effects: The fluorine atoms are electron-withdrawing via induction but electron-donating through resonance. They are considered deactivating groups but are ortho, para-directing. makingmolecules.com The acetyl group is strongly electron-withdrawing and deactivating, acting as a meta-director.

Regioselectivity: The outcome of an EAS reaction on this molecule depends on the balance of these directing effects. The positions on the ring are C3, C4, and C6.

Position C4 is para to the C1-acetyl group and ortho to the C5-fluorine.

Position C6 is ortho to the C1-acetyl group and meta to the C5-fluorine.

Position C3 is meta to the C1-acetyl group and ortho to the C2-fluorine. The powerful meta-directing effect of the acetyl group and the ortho, para-directing nature of the fluorine atoms will compete, often leading to a mixture of products or requiring specific reaction conditions to achieve selectivity.

While direct C-F bond activation for cross-coupling is challenging, derivatives of this compound bearing other halogens (Cl, Br, I) are excellent substrates for palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are cornerstones of modern organic synthesis for creating C-C bonds. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. yonedalabs.comharvard.eduyoutube.com For example, a brominated derivative such as 4-bromo-2,5-difluoroacetophenone can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl-bromide bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com A halogenated this compound derivative can react with an alkene (e.g., styrene (B11656) or an acrylate) using a palladium catalyst and a base. libretexts.orgnih.gov This provides a direct method for the arylation of olefins.

| Reaction | Example Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2,5-difluoroacetophenone | Arylboronic acid | Pd(0) catalyst, Base | Diaryl ketone derivative |

| Heck | 4-Iodo-2,5-difluoroacetophenone | Alkene (e.g., Styrene) | Pd catalyst, Base | Arylated alkene |

α-Functionalization of the Acetophenone (B1666503) Moiety

The methyl group adjacent to the carbonyl (the α-position) in this compound is activated by the electron-withdrawing carbonyl group. The α-protons are acidic and can be removed by a base to form an enolate, which is a key intermediate for various functionalization reactions. researchgate.netnih.gov

One of the most common α-functionalization reactions is halogenation. For example, α-bromination can be achieved by treating this compound with a bromine source, such as N-bromosuccinimide (NBS), often under acidic or radical conditions. The resulting α-bromo-2',5'-difluoroacetophenone is a highly valuable synthetic intermediate. This electrophilic halide is susceptible to Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the α-position, including amines, azides, and thiols, thereby expanding the synthetic utility of the original acetophenone scaffold.

Selective Halogenation at the α-Position

The selective halogenation of this compound at the α-position (the methyl group adjacent to the carbonyl) is a crucial transformation for introducing further functionality. This reaction typically proceeds via an enol or enolate intermediate. The choice of reaction conditions, particularly whether they are acidic or basic, dictates the mechanism and the selectivity of the outcome.

Under acidic conditions, halogenation of ketones like this compound can be controlled to achieve selective monohalogenation. chemistrysteps.comjove.compressbooks.pub The reaction is catalyzed by an acid, which protonates the carbonyl oxygen, facilitating the formation of an enol tautomer. chemistrysteps.comjove.comlibretexts.orglibretexts.org This enol formation is the slow, rate-determining step of the reaction. libretexts.orglibretexts.orgjove.com The resulting enol is a nucleophile that readily attacks an electrophilic halogen (Cl₂, Br₂, or I₂). chemistrysteps.comlibretexts.org Once the first halogen is introduced, the electron-withdrawing nature of the halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and the formation of another enol intermediate less favorable. jove.compressbooks.pubwikipedia.org This deactivation prevents polyhalogenation and allows for the isolation of the α-monohalo-2',5'-difluoroacetophenone. chemistrysteps.comjove.com

In contrast, base-promoted halogenation is generally less selective and often leads to polyhalogenation. chemistrysteps.compressbooks.pub The base removes an α-proton to form an enolate, which then reacts with the halogen. The introduction of the first halogen atom increases the acidity of the remaining α-protons due to its inductive electron-withdrawing effect, making subsequent deprotonations and halogenations faster than the first. chemistrysteps.compressbooks.pubwikipedia.orglibretexts.org For methyl ketones, this can proceed until a trihalomethyl group is formed, which can then undergo the haloform reaction. pressbooks.pubwikipedia.org Therefore, for selective monohalogenation of this compound, acidic conditions are preferred.

| Reagent Class | Specific Reagent | Typical Conditions | Product | Selectivity |

| Halogens | Bromine (Br₂) | Acetic Acid (solvent/catalyst) | α-Bromo-2',5'-difluoroacetophenone | High for monobromination libretexts.orgmasterorganicchemistry.com |

| Chlorine (Cl₂) | Acid catalyst (e.g., HCl) | α-Chloro-2',5'-difluoroacetophenone | Good for monochlorination chemistrysteps.com | |

| Iodine (I₂) | Acid catalyst (e.g., HI) | α-Iodo-2',5'-difluoroacetophenone | Good for monoiodination chemistrysteps.com | |

| N-Halo-succinimides | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HBr, AcOH) | α-Bromo-2',5'-difluoroacetophenone | High for monobromination masterorganicchemistry.com |

| N-Chlorosuccinimide (NCS) | Acid catalyst | α-Chloro-2',5'-difluoroacetophenone | High for monochlorination |

Generation and Trapping of α,α-Difluoroenolates

The generation of α,α-difluoroenolates from this compound is not a direct process. It would first require the synthesis of an α,α-dihalo- or α,α,α-trihalomethyl ketone derivative. However, the chemistry of α,α-difluoroenolates is well-explored, and they are typically generated from precursors other than the parent ketone. These highly reactive intermediates are valuable in synthesis for creating complex difluorinated molecules.

One established method involves the fragmentation of highly α-fluorinated gem-diols. This process can be used to generate α,α-difluoroenolates under mild conditions, which can then be trapped by various electrophiles. nih.govnih.gov For instance, the release of a trifluoroacetate (B77799) group from a suitable precursor can produce the desired difluoroenolate, which can be immediately trapped by an electrophilic halogen source to yield α-halo-α,α-difluoromethyl ketones. nih.gov This strategy is notable for its mild conditions and high yields, even for sensitive products like α-iodo-α,α-difluoromethyl ketones. nih.gov

Another approach is the decarboxylation of α,α-difluoro-β-keto esters or their salts. researchgate.net This method provides a pathway to difluoroenolates that can subsequently participate in reactions like aldol additions. researchgate.net

While direct generation from this compound has not been detailed, a hypothetical route could involve its conversion to an α-trihalomethyl derivative, such as 2',5'-difluoro-α,α,α-trichloroacetophenone. Subsequent reaction with a reducing agent could potentially generate an α,α-dichloroenolate, a related species. The direct formation of an α,α-difluoroenolate would likely require a more specialized precursor, such as 1-(2,5-difluorophenyl)-2,2,2-trifluoroethan-1-one, which could undergo reductive defluorination.

The trapping of these in situ generated α,α-difluoroenolates is a key aspect of their synthetic utility. They can react with a variety of electrophiles.

| Precursor Type | Generation Method | Electrophile (Trapping Agent) | Resulting Product Class |

| Highly α-fluorinated gem-diols | Trifluoroacetate Release | Halogen Sources (e.g., Selectfluor, LiBr) | α-Halo-α,α-difluoromethyl ketones nih.gov |

| α,α-Difluoro-β-keto Esters/Salts | Decarboxylation | Aldehydes, Ketones | α,α-Difluoro-β-hydroxy ketones researchgate.net |

| Highly α-fluorinated gem-diols | Trifluoroacetate Release | α-Haloketones | Difluorinated halohydrins nih.gov |

| Arylmetal Intermediates | In situ Deprotonation | Various (Halogens, Sulfur, Aldehydes) | Functionalized Arenes nih.gov |

Difluoromethylation and Difluoromethylthiolation Strategies

While this compound itself is typically the substrate for reactions, closely related acetophenone structures serve as important reagents in difluoromethylation strategies. A key example is 2-chloro-2,2-difluoroacetophenone, which acts as a stable, easy-to-handle, and environmentally friendly precursor to difluorocarbene (:CF₂). cas.cnacs.orgnih.gov

This reagent, upon treatment with a base like potassium hydroxide (B78521) or potassium carbonate, eliminates a chloride ion and the corresponding carboxylate to generate difluorocarbene in situ. The highly electrophilic difluorocarbene can then be trapped by nucleophiles. This method is particularly effective for the difluoromethylation of phenols to produce aryl difluoromethyl ethers, which are important motifs in bioactive molecules. cas.cnacs.orgsigmaaldrich.com This strategy offers a non-ozone-depleting substance (non-ODS) alternative to traditional reagents like chlorodifluoromethane (B1668795) (Freon-22). cas.cnacs.org

Regarding difluoromethylthiolation, the enol or enolate of this compound could theoretically serve as a nucleophile to react with an electrophilic difluoromethylthiolating reagent. Several such reagents have been developed, including N-difluoromethylthiophthalimide and others, which can transfer the -SCF₂H group to nucleophiles like β-keto esters and silyl (B83357) enol ethers. acs.orgresearchgate.net Additionally, radical difluoromethylthiolation of aromatic compounds can be achieved using reagents like PhSO₂SCF₂H under visible light, offering a metal-free pathway to introduce the difluoromethylthio group. rsc.org

| Strategy | Reagent Example | Role of Acetophenone Structure | Substrate | Product |

| Difluoromethylation | 2-Chloro-2,2-difluoroacetophenone | Precursor for :CF₂ (Difluorocarbene) | Phenols | Aryl Difluoromethyl Ethers cas.cnacs.org |

| Difluoromethylthiolation (Electrophilic) | N-Difluoromethylthiophthalimide | (Hypothetical) Enolate of this compound would be the nucleophile | β-Keto Esters, Silyl Enol Ethers | α-Difluoromethylthiolated Ketones acs.orgresearchgate.net |

| Difluoromethylthiolation (Radical) | PhSO₂SCF₂H | (Hypothetical) this compound could be the aromatic substrate | Arenes, Heteroarenes | Aryl Difluoromethyl Thioethers rsc.org |

Photochemical and Electrochemical Transformations

The reactivity of this compound can be explored through photochemical and electrochemical methods, which provide pathways to unique molecular transformations not accessible through traditional thermal reactions.

Photochemical Transformations: Acetophenones are well-known to undergo several photochemical reactions upon UV irradiation. studyraid.com One of the classic reactions is the Norrish Type II process, which involves intramolecular hydrogen abstraction by the excited carbonyl group from the γ-position, if an alkyl chain is present. For acetophenone itself, this is not possible, but in appropriately substituted derivatives, it leads to cleavage or cyclization. rsc.orgresearchgate.net

A more relevant pathway for this compound is photoenolization, where the excited ketone abstracts a proton from the α-methyl group to form a photoenol. chemrxiv.org These enol intermediates can be detected spectroscopically and may have remarkably long lifetimes. rsc.orgresearchgate.net Recent studies on fluorinated acetophenones have shown that this process can lead to photochemical cyclization, forming benzocyclobutenol derivatives. The presence of fluorine atoms, particularly a trifluoromethyl group, was found to improve reaction yields and the stability of the photoisomers, suggesting that the fluorine substituents on the phenyl ring of this compound would significantly influence the efficiency and pathway of such cyclizations. chemrxiv.org

Electrochemical Transformations: The electrochemical reduction of aromatic ketones, including acetophenone, has been investigated in various solvents and ionic liquids. publish.csiro.aursc.org The process typically involves the transfer of one electron to the carbonyl group to form a radical anion. The stability and subsequent reaction of this intermediate depend on the conditions, such as the presence of proton donors.

In aprotic media, the reduction can lead to two reversible one-electron waves. In the presence of a proton source like benzoic acid, a new wave appears at a more positive potential, corresponding to the reduction of a hydrogen-bonded adduct between the ketone and the acid. publish.csiro.au Studies on platinum electrodes have shown that acetophenone adsorbs in a way that allows for the reduction of the carbonyl group, with ethylbenzene (B125841) identified as a volatile product. acs.org The fluorine substituents in this compound would be expected to make the carbonyl group more electrophilic, thus shifting its reduction potential to be more positive compared to unsubstituted acetophenone. Electrochemical methods can also be used for synthetic applications, such as the arylation of ketones. researchgate.net

Reaction Kinetics and Thermodynamic Studies

| Reaction | Kinetic Profile | Rate Law | Rate-Determining Step |

| Acid-Catalyzed α-Halogenation | Second-order overall libretexts.orgjove.com | rate = k[Ketone][H⁺] pressbooks.pub | Acid-catalyzed enol formation libretexts.orgjove.com |

| Base-Catalyzed α-Halogenation | Complex; rate depends on ionization of ketone royalsocietypublishing.org | Not a simple expression | Formation of enolate royalsocietypublishing.org |

Thermodynamic Studies: Thermodynamic data for this compound, such as its enthalpy of formation and enthalpy of vaporization, are essential for understanding its stability and reactivity. While specific experimental data for this compound are not readily available in the cited literature, studies on a range of other substituted acetophenones provide a framework for its evaluation.

Thermochemical properties for substituted acetophenones have been determined using techniques like the gas saturation method (for vapor pressures) and differential scanning calorimetry (DSC) for enthalpies of fusion. d-nb.inforesearchgate.netresearchgate.net These experimental values are crucial for developing and validating structure-property relationships and computational models. For example, quantum chemical methods (like G3MP2 and G4) have been shown to reliably estimate the gas-phase enthalpies of formation for substituted acetophenones. d-nb.inforesearchgate.net Such computational approaches could be applied to accurately predict the thermodynamic properties of this compound.

The table below presents experimental data for related substituted acetophenones, illustrating the range of values for key thermodynamic parameters.

| Compound | Enthalpy of Vaporization (ΔlgH°, 298.15 K) (kJ·mol⁻¹) | Enthalpy of Formation (Gas) (ΔfH°(g), 298.15 K) (kJ·mol⁻¹) |

| Acetophenone | 55.6 ± 0.1 | -87.1 ± 1.1 |

| 2-Methyl-acetophenone | 57.3 ± 0.3 | -133.0 ± 1.4 |

| 3-Methyl-acetophenone | 59.2 ± 0.3 | -130.3 ± 1.4 |

| 4-Methyl-acetophenone | 59.5 ± 0.3 | -131.5 ± 1.3 |

| 2-Cyano-acetophenone | 72.9 ± 0.4 | 48.1 ± 1.6 |

| 3-Cyano-acetophenone | 74.5 ± 1.6 | 54.3 ± 2.1 |

| 4-Cyano-acetophenone | 75.1 ± 0.4 | 52.6 ± 1.5 |

| (Data sourced from studies on substituted acetophenones) d-nb.inforesearchgate.net |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of fluorinated organic compounds like 2',5'-Difluoroacetophenone. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a multi-faceted investigation of the molecule's structure.

The complete structural assignment of this compound is achieved by correlating data from ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum provides key information about the hydrogen environments. For this compound, the spectrum is characterized by a singlet for the methyl (–CH₃) protons and a complex multiplet pattern for the three protons on the aromatic ring. The chemical shifts for the aromatic protons are influenced by the deshielding effect of the acetyl group and the electron-withdrawing fluorine atoms. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum will show distinct signals for the methyl carbon, the carbonyl carbon (C=O), and the six aromatic carbons. The carbons directly bonded to fluorine atoms (C2' and C5') will appear as doublets due to ¹J(C,F) coupling, providing unambiguous confirmation of the fluorine substitution pattern.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly valuable for studying fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals, one for each fluorine atom, confirming their different chemical environments. The coupling patterns in these signals can provide information about their proximity to nearby protons and the other fluorine atom.

Interactive Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-COCH₃) | ~2.64 | Singlet (s) |

| Aromatic Protons (H3', H4', H6') | ~7.14 - 7.54 | Multiplet (m) |

Note: Data is illustrative and based on available spectral information. chemicalbook.com Actual values can vary with solvent and experimental conditions.

A critical aspect of the conformational analysis of 2'-fluoro-substituted acetophenones is the observation of through-space spin-spin couplings (TS-couplings). nih.gov These couplings occur between nuclei that are spatially close but separated by several bonds, a distance typically less than the sum of their van der Waals radii. acs.org

For compounds with a 2'-fluoro substituent, significant TS-coupling is observed between the 2'-fluorine atom and the α-protons (⁵JHF) and α-carbon (⁴JCF) of the acetyl group. acs.org The magnitude of these couplings, which are generally larger than typical through-bond couplings over the same number of bonds, provides definitive evidence for the molecule's preferred conformation. acs.orgnih.gov

Studies on various 2'-fluoroacetophenone (B1202908) derivatives have shown that they exclusively adopt an s-trans conformation in solution. nih.govacs.org In this arrangement, the carbonyl group and the 2'-fluorine atom are positioned anti-periplanar to each other, minimizing the strong electrostatic repulsion that would occur between the polar C=O and C-F bonds in the alternative s-cis conformation. nih.gov This conformational preference, dictated by the 2'-fluoro substituent, is a key structural feature of this class of molecules.

The solvent environment can influence NMR parameters such as chemical shifts and coupling constants, providing insights into solute-solvent interactions and conformational stability. researchgate.netthieme-connect.de While the strong preference for the s-trans conformer in 2'-fluoroacetophenones persists across various solvents, the specific values of the NMR parameters can be modulated by the solvent's properties. acs.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. These techniques are complementary and powerful tools for structural characterization. thermofisher.com

The FT-IR and FT-Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent parts.

Carbonyl (C=O) Stretching: A strong, prominent band in the FT-IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of the aryl ketone C=O stretching vibration.

C-F Stretching: Strong bands in the infrared spectrum, generally found in the 1100-1300 cm⁻¹ region, are indicative of the C-F stretching modes.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the methyl group are typically found in the 2850-3000 cm⁻¹ range, while bending vibrations occur around 1375 cm⁻¹ and 1450 cm⁻¹.

FT-Raman spectroscopy is particularly useful for observing non-polar bonds, often providing stronger signals for the aromatic ring vibrations and C-C skeletal modes compared to FT-IR. sci-hub.st

Interactive Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=O Stretch | Ketone | 1680 - 1700 | Strong | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend (Aliphatic) | -CH₃ | 1375 - 1450 | Medium | Medium |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong | Weak |

Note: These are general ranges. The exact position and intensity of bands depend on the specific molecular structure and solid-state packing effects.

To achieve an accurate and detailed assignment of the experimental vibrational spectra, quantum chemical calculations are widely employed. nih.gov Methods such as Density Functional Theory (DFT) are used to compute the optimized molecular geometry and the harmonic vibrational frequencies. nih.govnih.gov

The theoretical vibrational wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and reliable comparison with the experimental FT-IR and FT-Raman data. nih.gov This computational approach enables the unambiguous assignment of complex spectral bands to specific normal modes of vibration, providing a deeper understanding of the molecule's structural and dynamic properties. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS)

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing essential information regarding its molecular weight, elemental composition, and structural features. When coupled with chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it allows for the separation, identification, and quantification of the compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places). This accuracy enables the determination of an exact mass, which can be used to calculate a unique molecular formula.

The molecular formula for this compound is C₈H₆F₂O. By calculating the theoretical exact mass from the most abundant isotopes of carbon, hydrogen, fluorine, and oxygen, a precise value is obtained. An experimental measurement via HRMS that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Table 1: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O |

| Theoretical Exact Mass | 156.03867 Da |

| Experimentally Observed Mass (Hypothetical) | 156.03852 Da |

| Mass Error (Hypothetical) | -0.96 ppm |

This table presents a hypothetical but realistic example of HRMS data used for molecular formula confirmation.

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to induce fragmentation of the molecular ion (M⁺•) of this compound. The resulting fragmentation pattern is a characteristic fingerprint that provides valuable structural information. The molecular ions of aromatic compounds are typically stable and produce a prominent peak. libretexts.org

For this compound (molecular weight: 156.13 g/mol ), the mass spectrum is characterized by a molecular ion peak at m/z 156. chemicalbook.com The most significant fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methyl group, a common process for acetophenones known as α-cleavage. asdlib.org This results in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a highly stable 2,5-difluorobenzoyl cation. This acylium ion is typically the base peak in the spectrum. chemicalbook.comasdlib.org

Key fragmentation events include:

Formation of the Molecular Ion: C₈H₆F₂O + e⁻ → [C₈H₆F₂O]⁺• (m/z = 156)

α-Cleavage (Loss of Methyl Radical): [C₈H₆F₂O]⁺• → [C₇H₃F₂O]⁺ + •CH₃ (m/z = 141)

Loss of Carbon Monoxide: [C₇H₃F₂O]⁺ → [C₆H₃F₂]⁺ + CO (m/z = 113)

The observed fragments and their relative intensities provide a clear roadmap for elucidating the molecule's structure. chemguide.co.uklibretexts.org

Table 2: Characteristic Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 156 | 36.9 | [C₈H₆F₂O]⁺• (Molecular Ion, M⁺•) |

| 141 | 100.0 | [M - CH₃]⁺ (2,5-Difluorobenzoyl cation) |

| 113 | 40.5 | [M - CH₃ - CO]⁺ (Difluorophenyl cation) |

| 63 | 14.0 | [C₅H₃]⁺ (Fragment of the aromatic ring) |

| 43 | 25.2 | [CH₃CO]⁺ (Acetyl cation) |

Data sourced from a representative mass spectrum. chemicalbook.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. rigaku.comcarleton.edu This technique offers precise measurements of bond lengths, bond angles, and torsional angles, revealing the absolute structure and preferred conformation of the molecule within a crystal lattice. rigaku.com

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. bruker.com To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rsc.org

For this compound, SC-XRD analysis would precisely determine:

The planarity of the difluorophenyl ring.

The bond lengths and angles of the acetyl group.

The torsional angle between the plane of the acetyl group and the plane of the aromatic ring, which defines the molecule's conformation. Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives suggest that an s-trans conformer is often preferred in solution. acs.org

Intermolecular interactions in the crystal lattice, such as C-H···F or C-H···O hydrogen bonds, which dictate the crystal packing.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. While polymorphism has not been explicitly reported for this compound itself, it is a common phenomenon in organic molecules, including derivatives of acetophenone. mdpi.com For example, 2-chloro-3′,4′-diacetoxy-acetophenone has been shown to exist in at least two polymorphic forms, which differ in their crystal packing and intermolecular interactions. mdpi.com

Crystal engineering involves the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. For derivatives of this compound, crystal engineering principles could be applied to:

Control the formation of specific polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate).

Design co-crystals by introducing other molecules that can form predictable non-covalent bonds (e.g., hydrogen bonds, halogen bonds) with the acetophenone derivative.

Investigate how substitutions on the aromatic ring or acetyl group influence the resulting crystal packing and solid-state properties. nih.gov

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

The detection and quantification of this compound at trace levels and the assessment of its purity are critical for quality control in its synthesis and application. Hyphenated chromatographic techniques are the methods of choice for these tasks.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for analysis by GC-MS. gcms.cz In this technique, the sample is injected into the gas chromatograph, where the compound is vaporized and separated from other components on a capillary column (e.g., a non-polar HP-5MS column). rasayanjournal.co.in The separated compound then enters the mass spectrometer for detection and identification. For high sensitivity and selectivity in trace analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where only characteristic ions of this compound (e.g., m/z 156, 141, 113) are monitored. This minimizes chemical noise and lowers the limit of detection. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is another powerful technique for the analysis of this compound, particularly for samples in complex matrices that are not suitable for direct GC injection. phcog.com The compound is separated on a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The eluent is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution instruments like quadrupole time-of-flight (QTOF) mass spectrometers can be used for simultaneous quantification and confirmation of the compound's identity in a single analysis. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2',5'-Difluoroacetophenone, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and predicting its spectroscopic behavior. These calculations are typically performed using various functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost longdom.org.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For acetophenone (B1666503) derivatives, a key conformational feature is the orientation of the acetyl group relative to the phenyl ring. Theoretical calculations for the broader class of 2'-fluoro-substituted acetophenones have shown a distinct preference for the s-trans conformation, where the carbonyl oxygen and the fluorine atom are positioned on opposite sides of the C-C bond connecting the acetyl group to the ring. This preference is attributed to the minimization of steric and electrostatic repulsion between the electronegative oxygen and fluorine atoms.

DFT calculations, by optimizing the geometries of various possible conformers, confirm that the s-trans conformer is energetically more stable than the s-cis alternative. This conformational preference, established through computational analysis, is consistent with experimental data obtained from X-ray crystallography and NMR spectroscopy for related compounds. The optimized geometry provides the foundation for all subsequent property calculations.

Understanding the electronic properties of this compound is crucial for predicting its reactivity. DFT is employed to calculate key electronic descriptors.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity nih.gov. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO nih.gov. For this compound, the electron-withdrawing nature of the fluorine atoms and the carbonyl group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack at the carbonyl carbon and the aromatic ring.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions dergipark.org.trresearchgate.net. The MEP surface is color-coded to indicate different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to the lone pairs of electrons.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms of the methyl group and, to a lesser extent, on the aromatic ring due to the influence of the fluorine atoms.

Green regions represent neutral or near-zero potential.

The MEP map provides a valuable guide to the reactive behavior of the molecule and its intermolecular interactions.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound longdom.org. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. Although there is often a systematic deviation from experimental values, this can be corrected using scaling factors. The predicted spectra aid in the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra longdom.org.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra longdom.org. These theoretical chemical shifts can be compared directly with experimental data, helping to confirm the molecular structure and conformational analysis. For related 2'-fluoro-substituted acetophenones, DFT-calculated NMR parameters have shown good agreement with experimental observations.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This analysis provides information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules with carbonyl groups and aromatic rings.

Molecular Dynamics Simulations

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time nih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how positions and velocities change. This approach is particularly useful for understanding conformational changes and solvent interactions.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or at a liquid-solid interface. These simulations can reveal the stability of different conformers and the energy barriers for interconversion between them. For this compound, MD studies in solution would likely confirm the high stability of the s-trans conformer, showing that the molecule predominantly occupies this conformational state, with only minor fluctuations or transient excursions to other states. This dynamic view complements the static picture provided by DFT energy calculations.

The solvent can have a significant impact on the structure, stability, and reactivity of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. Studies on the closely related 2'-fluoroacetophenone (B1202908) have shown that while the s-trans conformer is preferred in all solvents, the properties of the molecule can be subtly influenced by the solvent's polarity. For instance, NMR coupling constants have been observed to correlate linearly with the dielectric constant of the solvent. This indicates that the solvent environment can modulate the electronic structure and, consequently, the spectroscopic properties of the molecule. MD simulations can elucidate the specific interactions, such as hydrogen bonding or dipole-dipole interactions, that govern these solvent effects.

The table below illustrates the effect of solvent polarity on through-space NMR coupling constants for the related compound 2'-fluoroacetophenone, demonstrating the influence of the solvent environment.

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 3.6 | 3.3 |

| Chloroform-d | 4.81 | 4.1 | 3.7 |

| Acetone-d₆ | 21.1 | 4.6 | 4.1 |

| Acetonitrile-d₃ | 37.5 | 4.7 | 4.2 |

| DMSO-d₆ | 47.2 | 4.8 | 4.3 |

Data adapted from studies on 2'-fluoroacetophenone, a structurally similar compound.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. In the context of this compound, QSAR and cheminformatics approaches are instrumental in predicting its behavior in chemical reactions and its potential as a bioactive molecule or a functional material. These in silico methods leverage statistical analysis and machine learning to build models based on molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

The reactivity and selectivity of this compound in chemical transformations can be predicted using QSAR models. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the electron density distribution within the molecule, particularly at the carbonyl group and the aromatic ring. These electronic effects, along with steric factors, are key determinants of its reactivity.

Computational studies on substituted acetophenones have shown that electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. For instance, a lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack at the carbonyl carbon.

QSAR models for predicting reactivity often employ a variety of molecular descriptors. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include partial charges on atoms, dipole moment, and orbital energies (HOMO and LUMO). For this compound, the strong negative inductive effect of the fluorine atoms would be captured by these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common steric descriptors. The fluorine atoms, although relatively small, can influence the approach of reactants to the active sites.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Wiener index and Kier & Hall connectivity indices are examples.

A hypothetical QSAR model for predicting the rate constant (log k) of a reaction involving this compound might take the following form:

log k = β₀ + β₁ (σ) + β₂ (LUMO) + β₃ (MR)

Where σ is the Hammett constant representing the electronic effect of the substituents, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity.